molecular formula C14H9ClFN5O B11319489 N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11319489
M. Wt: 317.70 g/mol
InChI Key: BXJPDRUIVKQZPF-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzoyl moiety. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing binding affinity in pharmacological contexts .

Properties

Molecular Formula

C14H9ClFN5O

Molecular Weight

317.70 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H9ClFN5O/c15-12-7-10(3-6-13(12)16)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

BXJPDRUIVKQZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the tetrazole ring and the substituted phenyl group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Biological Assays and Findings

Recent studies have highlighted the compound's activity across various biological assays:

  • Antitumor Activity : In vitro studies demonstrated significant growth inhibition against various cancer cell lines. For example, compounds with similar structures showed enhanced cytotoxicity when containing halogen substituents like fluorine.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. Notably, interactions with retinoic acid receptor-related orphan receptor C (RORc) have been observed, which is crucial in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases.
  • Selectivity and Potency : The selectivity profile has revealed favorable potency with over 200-fold selectivity against other nuclear receptors.

Study on RORc Inhibition

A preclinical study evaluated the efficacy of N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide as a RORc inverse agonist. The results demonstrated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Cancer Cell Line Testing

In a comparative study against multiple cancer cell lines, this compound exhibited IC50 values significantly lower than standard chemotherapeutic agents. This indicates promising avenues for further investigation into its anticancer properties.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityObservations
Antitumor ActivitySignificant growth inhibition in various cancer cell lines
Enzyme InhibitionInteraction with RORc leading to IL-17 inhibition
SelectivityOver 200-fold selectivity against other nuclear receptors

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring and substituted phenyl groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrazole-Containing Analogs

a) N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
  • Structural Difference : Replaces the 3-chloro-4-fluorophenyl group with a 4-chlorophenyl moiety.
  • Key Properties: Reduced halogenation (absence of fluorine) may decrease electronegativity and alter intermolecular interactions. No direct biological data are available, but the tetrazole group likely retains its role in enhancing solubility and stability .
b) N-(3-Acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide
  • Structural Difference : Substitutes the chloro-fluorophenyl group with a 3-acetylphenyl group.
  • Hydrogen bond acceptor count (7) and polar surface area (76.9 Ų) suggest moderate membrane permeability .

Heterocyclic Ring-Substituted Analogs

a) N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
  • Structural Difference : Replaces tetrazole with imidazole.
  • Biological Activity : Exhibits potent anticancer activity against cervical cancer cells, attributed to imidazole’s ability to coordinate metal ions and modulate enzyme activity .
  • Comparison : The tetrazole analog may exhibit different pharmacokinetics due to tetrazole’s higher acidity (pKa ~4.9 vs. imidazole’s ~6.9), influencing bioavailability .
b) M2: (Z)-N-(3-Chloro-4-fluorophenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide
  • Structural Difference: Features a thiazolidinone ring instead of tetrazole.
  • Key Properties: Higher molecular weight (378 g/mol) and solubility in DMSO/ethanol.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility Profile
N-(3-Chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide Not reported ~2.0* Likely moderate in DMSO
N-(3-Acetylphenyl)-4-(1H-tetrazol-1-yl)benzamide 307.31 2.02 High in polar solvents
N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide Not reported ~2.5* Similar to acetyl analog

*Estimated based on structural similarity.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Characteristics

The molecular formula of this compound is C15H12ClFN5C_{15}H_{12}ClFN_5, with a molecular weight of approximately 363.8 g/mol. The compound features a unique combination of a chlorinated phenyl group, a tetrazole ring, and an amide functional group, which contribute to its biological activity.

Property Value
Molecular Weight363.8 g/mol
Molecular FormulaC15H12ClFN5
LogP4.81
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area62.98 Ų

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. In vitro studies have shown the following:

  • Inhibition of Cell Proliferation : The compound has been reported to inhibit cell proliferation in several cancer types, including lung (NCI-H23), colon (HCT-15), and prostate (DU-145) cancers, with IC50 values ranging from 2.28 μM to 6.38 μM depending on the cell line tested .
  • Mechanism of Action : The compound induces apoptosis by modulating key proteins involved in the cell cycle, such as Bcl-2 and Bax, leading to cell cycle arrest at the G2/M phase . Docking studies suggest that it may interact with the Epidermal Growth Factor Receptor (EGFR), which is crucial for cancer cell growth and survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Activity : It has demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable or superior to standard antibiotics .
  • Fungal Activity : Preliminary tests indicate moderate antifungal activity against common pathogens like Candida albicans, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies:

  • Inhibition of Cytokine Release : Studies indicate that it can inhibit the release of pro-inflammatory cytokines like TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages, which is critical in managing inflammatory diseases .
  • Potential as an Anti-inflammatory Agent : Given its ability to modulate inflammatory pathways, this compound could serve as a lead compound for developing new anti-inflammatory therapies .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in MDPI evaluated various derivatives of tetrazole compounds, including this compound, focusing on their cytotoxic effects against multiple cancer cell lines. The results indicated significant inhibition of cell growth and suggested further investigation into their mechanism of action .
  • Antimicrobial Testing : A comprehensive review highlighted the antimicrobial efficacy of tetrazole derivatives against various bacterial strains. The study found that this compound exhibited promising results, warranting further exploration into its clinical applications .

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